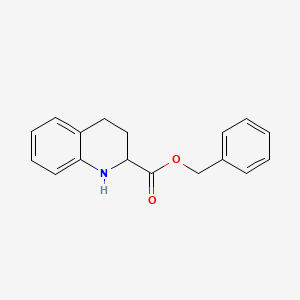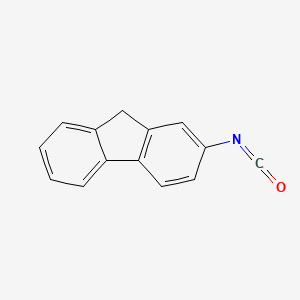
9H-Fluoren-2-yl isocyanate
Übersicht
Beschreibung
9H-Fluoren-2-yl isocyanate (9H-F2I) is an organic compound belonging to the family of isocyanates. It is a colorless and odorless liquid, composed of a 9-carbon aromatic ring and a nitrogen-carbon double bond. 9H-F2I is used in a wide range of applications, including chemical synthesis, pharmaceuticals, and materials science. It is also used as a reagent in the synthesis of polyurethanes, polyesters, and polyamides. In addition, it has been studied for its potential use in medical treatments and drug delivery.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structures
- The study of molecular and crystal structures of complexes involving 9H-fluoren-2-yl derivatives reveals their unique propeller shapes and provides insights into their magnetic properties and molecular packing. This understanding is crucial in materials science for the design of new materials with specific magnetic and structural characteristics (Azuma, Ozawa, & Yamauchi, 1994).
Synthesis and UV Properties
- Research into the synthesis of new compounds containing 9H-fluorene, such as Schiff base compounds, and their UV properties is significant. This contributes to the development of materials with specific optical characteristics, which can be applied in fields like photovoltaics and optoelectronics (W. Wen-zhong, 2011).
Applications in Polymerization
- Novel carbon anionic initiators based on 9H-fluoren-2-yl isocyanate have been synthesized for asymmetric anionic polymerization of isocyanates. This has implications in the field of polymer science, particularly for creating polymers with specific chiral properties (Hu, Cao, Huang, & Liang, 2015).
Electroluminescent Materials
- 9H-fluoren-2-yl derivatives have been studied for their potential use in electroluminescent materials. This research is crucial for the development of advanced display and lighting technologies (Cho et al., 2007).
Metal-Ion Sensing
- The development of 9H-fluoren-2-yl-based compounds for metal-ion sensing, especially for ions like Zn2+, highlights their potential use in environmental monitoring and biomedical applications (Belfield et al., 2010).
Photoinitiation for Polymerization
- Compounds like (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V) have been studied for their role as photoinitiators in cationic polymerization of epoxides. This is key in polymer chemistry, particularly for the development of novel photopolymerization processes (Hartwig et al., 2001).
Organic Light-Emitting Devices (OLEDs)
- Research into the synthesis of pure hydrocarbon molecules like 1,3,5-tris(9-phenyl-9H-fluoren-9-yl)benzene for use in blue phosphorescent OLEDs demonstrates the potential of 9H-fluoren-2-yl derivatives in advanced display technologies (Zhuo et al., 2015).
Eigenschaften
IUPAC Name |
2-isocyanato-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJROCLJFUOYQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399517 | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-2-yl isocyanate | |
CAS RN |
81741-69-7 | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



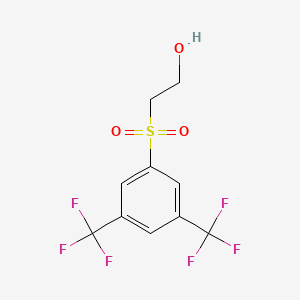
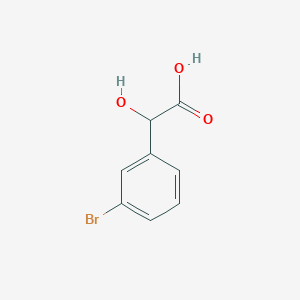
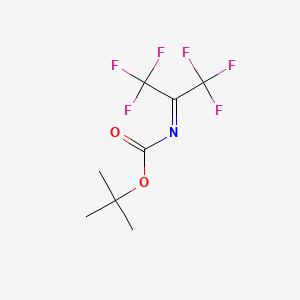
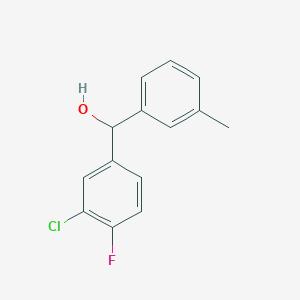
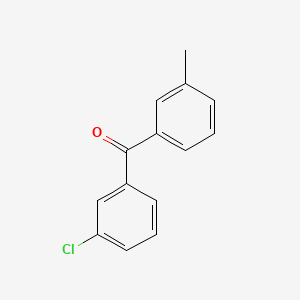
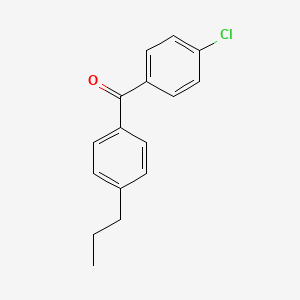
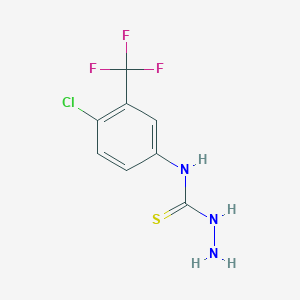
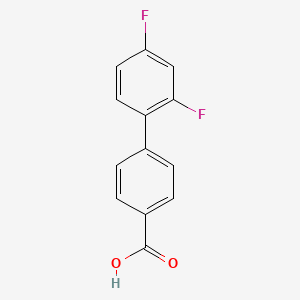
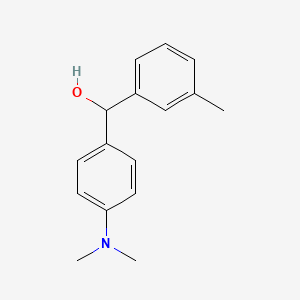
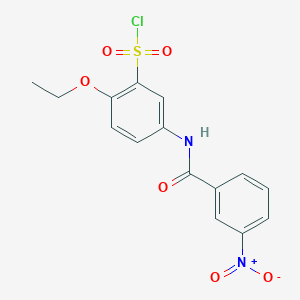
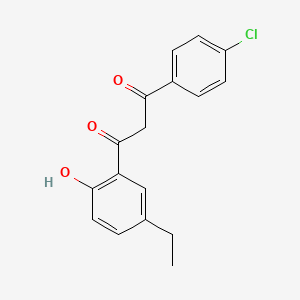
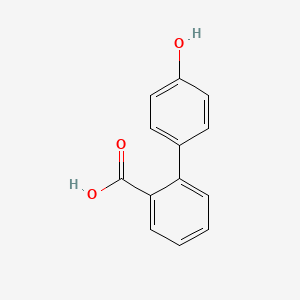
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
